molecular formula C23H22N2O3 B304052 N-[2-(2-furyl)-1-(4-toluidinocarbonyl)vinyl]-3,4-dimethylbenzamide

N-[2-(2-furyl)-1-(4-toluidinocarbonyl)vinyl]-3,4-dimethylbenzamide

Numéro de catalogue B304052
Poids moléculaire: 374.4 g/mol
Clé InChI: UDKBFAMXBMLJTL-STZFKDTASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(2-furyl)-1-(4-toluidinocarbonyl)vinyl]-3,4-dimethylbenzamide, commonly known as FTI-277, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. It is a member of a class of compounds known as farnesyltransferase inhibitors, which target the farnesyltransferase enzyme that is involved in the processing of a number of proteins that are important in cancer cell growth and survival.

Mécanisme D'action

FTI-277 works by inhibiting the activity of the farnesyltransferase enzyme, which is involved in the processing of a number of proteins that are important in cancer cell growth and survival. By inhibiting this enzyme, FTI-277 prevents the production of these proteins and thereby disrupts the signaling pathways that are critical for cancer cell growth and survival.
Biochemical and Physiological Effects:
FTI-277 has been shown to have a number of biochemical and physiological effects in cancer cells. These include inhibition of cell growth, induction of apoptosis (programmed cell death), and disruption of cell signaling pathways. FTI-277 has also been shown to have effects on the immune system, including the activation of immune cells that can help to fight cancer.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using FTI-277 in lab experiments is that it has been extensively studied and has a well-characterized mechanism of action. However, one limitation of using FTI-277 is that it can be difficult to work with due to its low solubility in water and other common solvents. Additionally, the use of FTI-277 in lab experiments may not fully replicate the conditions of cancer cells in the human body, and further research is needed to determine the full potential of this compound in cancer treatment.

Orientations Futures

There are a number of potential future directions for research on FTI-277. One area of interest is the development of new methods for synthesizing this compound that are more efficient and cost-effective. Additionally, further research is needed to determine the full range of cancers that can be treated with FTI-277, as well as the optimal dosing and administration strategies for this compound. Finally, there is potential for the development of new farnesyltransferase inhibitors that are even more effective than FTI-277, and that may have fewer side effects.

Méthodes De Synthèse

FTI-277 can be synthesized using a variety of methods, including the use of palladium-catalyzed cross-coupling reactions and the use of the Horner-Wadsworth-Emmons reaction. The synthesis of FTI-277 typically involves the use of multiple steps and the use of specialized equipment and reagents.

Applications De Recherche Scientifique

FTI-277 has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth and survival of a number of different types of cancer cells, including breast cancer, lung cancer, and pancreatic cancer. FTI-277 has also been shown to have synergistic effects when used in combination with other cancer treatments, such as chemotherapy and radiation therapy.

Propriétés

Nom du produit

N-[2-(2-furyl)-1-(4-toluidinocarbonyl)vinyl]-3,4-dimethylbenzamide

Formule moléculaire

C23H22N2O3

Poids moléculaire

374.4 g/mol

Nom IUPAC

N-[(Z)-1-(furan-2-yl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-3,4-dimethylbenzamide

InChI

InChI=1S/C23H22N2O3/c1-15-6-10-19(11-7-15)24-23(27)21(14-20-5-4-12-28-20)25-22(26)18-9-8-16(2)17(3)13-18/h4-14H,1-3H3,(H,24,27)(H,25,26)/b21-14-

Clé InChI

UDKBFAMXBMLJTL-STZFKDTASA-N

SMILES isomérique

CC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CO2)/NC(=O)C3=CC(=C(C=C3)C)C

SMILES

CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC(=C(C=C3)C)C

SMILES canonique

CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC(=C(C=C3)C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.